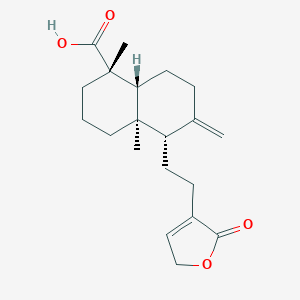

松脂酸

描述

Synthesis Analysis

The synthesis of pinusolidic acid and related compounds often involves complex reactions that aim to build molecular complexity in a stereocontrolled fashion. One notable approach is the use of tandem reactions, such as the acid-promoted Prins-pinacol rearrangement, which plays a key role in the total synthesis of heterocyclic and carbocyclic natural products (Overman & Pennington, 2003).

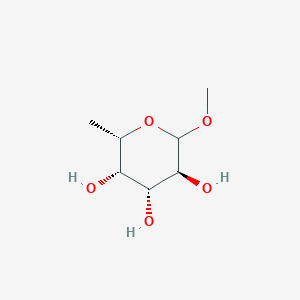

Molecular Structure Analysis

The molecular structure of pinusolidic acid has been elucidated through chemical and spectrometric analyses, revealing its detailed chemical composition and structure. This analysis is crucial for understanding the compound's reactivity and potential applications (Yang & Han, 1998).

Chemical Reactions and Properties

Pinusolidic acid's reactivity includes its interaction with other compounds, such as its role as a platelet-activating factor inhibitor. This property is significant for its potential therapeutic applications and is determined by its unique chemical structure (Yang & Han, 1998).

科学研究应用

抗病毒特性

松脂酸已被发现具有抗病毒特性。 例如,它已从日本扁柏中分离出来,并已被证明对 SARS-CoV 有效 。这表明松脂酸可能用于开发抗病毒药物。

生物技术应用

松脂酸与其他植物化学物质一起,可以使用体外培养技术批量生产,并具有均匀的质量 。该技术包括植物细胞培养、不定根培养以及器官和组织培养。 这些体外培养可以作为次级代谢产物/植物化学物质的工厂 。

药物开发

体外培养产生的植物化学物质(包括松脂酸)具有稳定的产量和质量,使其成为药物测试的有希望的候选者 。 对这些体外培养进行环境和分子操作可以提供工程化的药物候选物进行测试 。

纳米复合材料应用

虽然搜索结果中没有直接提到,但类似的化合物已被用于开发纳米复合材料 。松脂酸也可能以这种方式使用,从而增强诸如聚乳酸 (PLA) 之类的材料的特性。

3D 打印应用

同样,虽然没有直接提到,但类似的化合物已被用于 3D 打印应用 。 这方面需要进行更多研究,但松脂酸可能用于增强 PLA 等材料的柔韧性并控制其粘度,从而用于 3D 打印 。

作用机制

Target of Action

Pinusolidic acid primarily targets the Platelet-activating Factor Receptor (PAFR) . PAFR is a cell surface receptor that plays a crucial role in numerous physiological and pathological processes, including inflammation and allergic responses.

Mode of Action

Pinusolidic acid acts as an inhibitor of PAFR . It binds to the receptor, preventing the platelet-activating factor (PAF) from exerting its effects. The IC50 value of Pinusolidic acid, which represents the concentration of the compound required to inhibit the biological function of PAFR by 50%, is 23 μM .

Result of Action

The inhibition of PAFR by Pinusolidic acid can lead to a decrease in platelet aggregation and inflammation, given the role of PAF in these processes . .

未来方向

Phytochemicals like Pinusolidic acid have demonstrated activity against coronaviruses through mechanisms such as viral entry inhibition, inhibition of replication enzymes, and virus release blockage . Therefore, along with other drugs currently tested against COVID-19, plant-based drugs should be included for speedy development of COVID-19 treatment .

属性

IUPAC Name |

(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-5-8-16-19(2,10-4-11-20(16,3)18(22)23)15(13)7-6-14-9-12-24-17(14)21/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,22,23)/t15-,16+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQSDRHZGCMBKG-FIYPYCPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

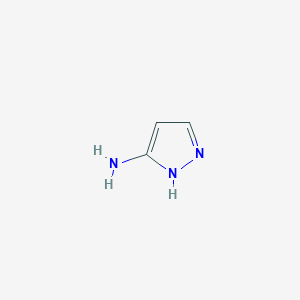

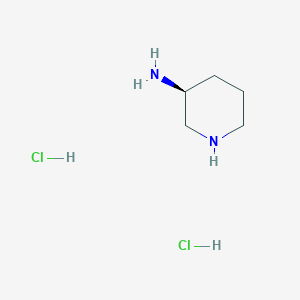

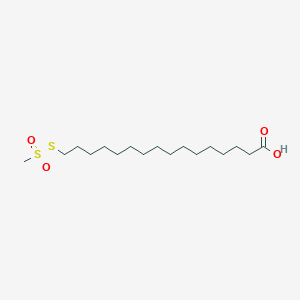

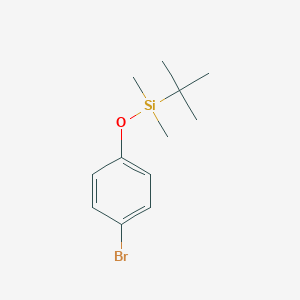

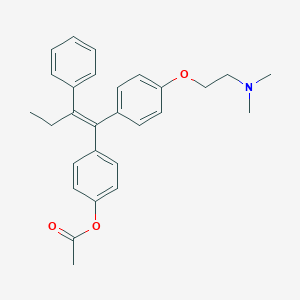

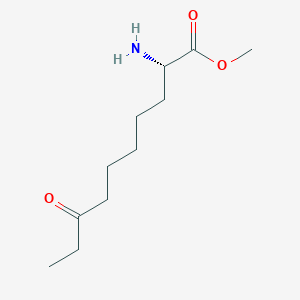

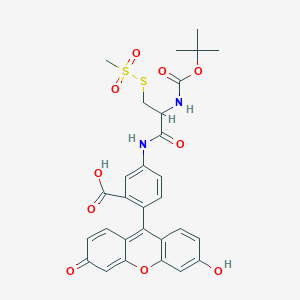

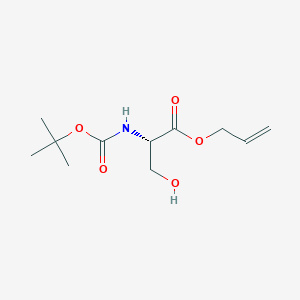

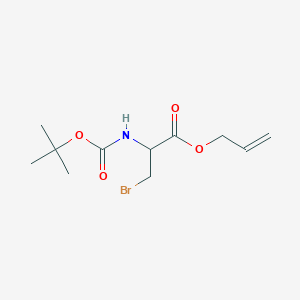

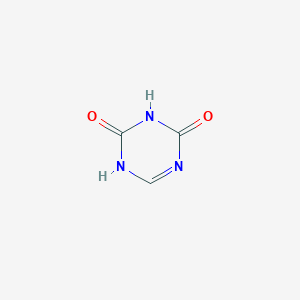

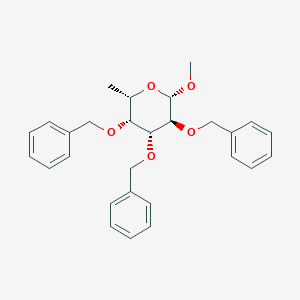

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)

![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)